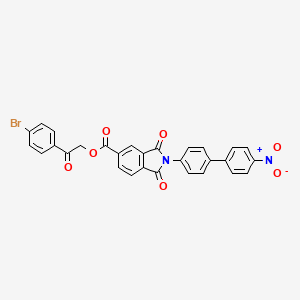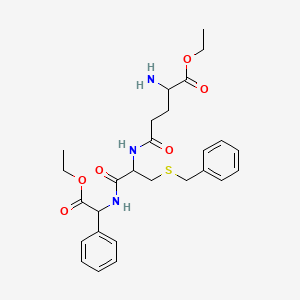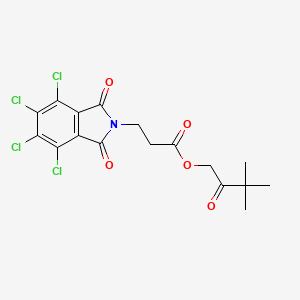
4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound that contains bromine, chlorine, and oxygen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one typically involves the bromination and chlorination of a benzoxazole precursor. Common reagents used in these reactions include bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction may be carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar reagents but optimized for efficiency and yield. The process may include steps for purification and isolation of the final product to meet industry standards.
化学反应分析
Types of Reactions
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where one or more of the halogen atoms (bromine or chlorine) are replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially leading to different derivatives.
Coupling Reactions: These reactions can form new carbon-carbon or carbon-heteroatom bonds, expanding the compound’s utility in synthesis.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a reagent in industrial processes.
作用机制
The mechanism of action of 4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
4,6-Dibromo-1,3-benzoxazol-2(3H)-one: Lacks the chlorine atom but shares similar bromination.
5-Chloro-1,3-benzoxazol-2(3H)-one: Lacks the bromine atoms but includes the chlorine atom.
1,3-Benzoxazol-2(3H)-one: The parent compound without halogen substitutions.
Uniqueness
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one is unique due to its specific halogenation pattern, which can influence its chemical reactivity and potential applications. The presence of both bromine and chlorine atoms can provide distinct properties compared to its analogs.
属性
分子式 |
C7H2Br2ClNO2 |
|---|---|
分子量 |
327.36 g/mol |
IUPAC 名称 |
4,6-dibromo-5-chloro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H2Br2ClNO2/c8-2-1-3-6(4(9)5(2)10)11-7(12)13-3/h1H,(H,11,12) |
InChI 键 |
FZPCDZFSIXHGFU-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1Br)Cl)Br)NC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12462825.png)
![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12462837.png)

![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)

![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)

![5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
![2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12462874.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)

